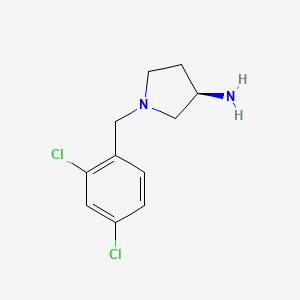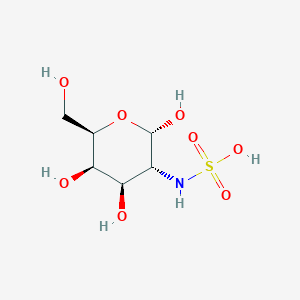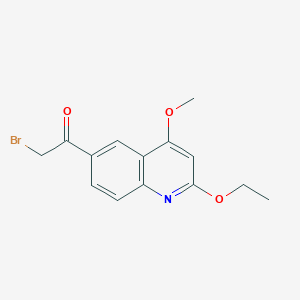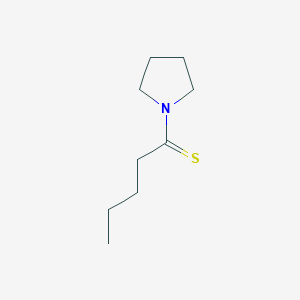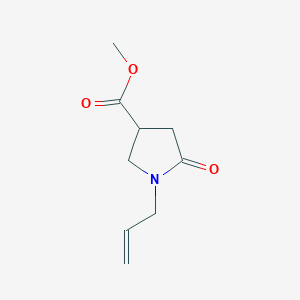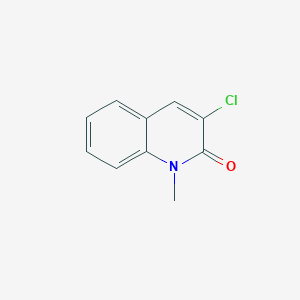
3-Chloro-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom and a methyl group on the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the quinoline ring.
Chlorination: The quinoline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-Chloro-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while substitution reactions can produce various functionalized quinoline derivatives.
科学的研究の応用
3-Chloro-1-methylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-1-methylquinolin-2(1H)-one depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The presence of the chlorine and methyl groups can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinolin-2(1H)-one: A closely related compound without the chlorine and methyl groups.
Uniqueness
3-Chloro-1-methylquinolin-2(1H)-one is unique due to the presence of both chlorine and methyl groups on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
3-chloro-1-methylquinolin-2-one |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 |
InChIキー |
LANBZGCXFMNQML-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C=C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
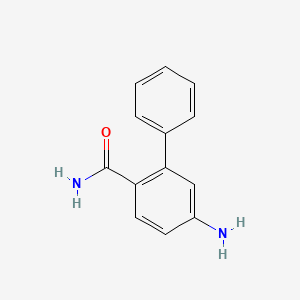
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

